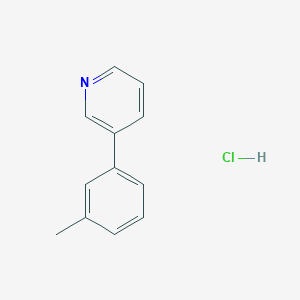

3-(3-Methylphenyl)pyridine;hydrochloride

Description

3-(3-Methylphenyl)pyridine hydrochloride is a heterocyclic aromatic compound consisting of a pyridine ring substituted at the 3-position with a 3-methylphenyl group, forming a hydrochloride salt.

Key properties inferred from analogs:

- Molecular formula: Likely $ \text{C}{12}\text{H}{12}\text{N} \cdot \text{HCl} $ (based on substitution patterns of similar pyridine derivatives).

- Role: Potential use in medicinal chemistry (e.g., as a precursor for mGluR5 inhibitors or arylcyclohexylamines) .

Properties

CAS No. |

79412-31-0 |

|---|---|

Molecular Formula |

C12H12ClN |

Molecular Weight |

205.68 g/mol |

IUPAC Name |

3-(3-methylphenyl)pyridine;hydrochloride |

InChI |

InChI=1S/C12H11N.ClH/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12;/h2-9H,1H3;1H |

InChI Key |

YJELWTWZMJTRSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)pyridine;hydrochloride can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with a suitable electrophile to introduce the 3-methylphenyl group. The reaction conditions typically involve the use of a solvent such as water or an organic solvent, and the reaction may be catalyzed by a metal catalyst .

Industrial Production Methods

Industrial production of 3-(3-Methylphenyl)pyridine;hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidation, reduction, and substitution reactions, followed by purification techniques like crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines. These products can have different properties and applications depending on the nature of the substituents introduced .

Scientific Research Applications

3-(3-Methylphenyl)pyridine;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)pyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Positional Isomers: 2-(3-Methylphenyl)pyridine Derivatives

Compounds like [Pd(2-(3-methylphenyl)pyridine*)$_2$] () highlight the importance of substitution patterns. The 2-arylpyridine derivatives form stable Pd(II), Pd(III), and Pd(IV) complexes due to their chelating ability, whereas 3-arylpyridine derivatives (e.g., the target compound) may exhibit distinct coordination geometries or reduced stability due to steric hindrance or electronic effects .

Halogen-Substituted Analogs

Compounds such as [Pd(2-(3-fluorophenyl)pyridine)$_2$] and [Pd(2-(3-chlorophenyl)pyridine)$_2$] () demonstrate how electron-withdrawing groups (e.g., F, Cl) influence reactivity compared to the electron-donating methyl group in the target compound. For example:

- Electron-withdrawing groups enhance the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions.

Pharmaceutical Derivatives

- AFQ056 : Contains a (3-methylphenyl)ethynyl group but is structurally distinct as an octahydroindole ester. It acts as an mGluR5 antagonist, highlighting the role of 3-methylphenyl groups in modulating receptor binding .

- 3-Methyl PCP Hydrochloride: An arylcyclohexylamine with a 3-methylphenyl group.

| Compound | Core Structure | Key Feature | Application |

|---|---|---|---|

| 3-(3-Methylphenyl)pyridine HCl | Pyridine + 3-methylphenyl | Hydrochloride salt | Research intermediate (inferred) |

| AFQ056 | Indole ester + ethynyl | mGluR5 antagonist | Neurological research |

| 3-Methyl PCP HCl | Piperidine + cyclohexyl | Arylcyclohexylamine | Forensic analysis, receptor studies |

Pyridine Derivatives with Varied Substituents

Key Differences :

- Methylphenyl vs. Trifluoromethyl : The 3-methylphenyl group is less polar than trifluoromethyl, affecting solubility and membrane permeability.

- Hydrochloride Salts : Enhance crystallinity and stability, critical for storage and handling in research settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.